molecular formula C7H9BrN2O B13085581 (2-Bromo-4-methoxyphenyl)hydrazine

(2-Bromo-4-methoxyphenyl)hydrazine

Cat. No.: B13085581
M. Wt: 217.06 g/mol
InChI Key: IBMHCNBKNJHIFH-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular framework consists of a para-methoxy-substituted phenyl ring bearing an ortho-bromine atom and a hydrazine (-NH-NH₂) functional group at the remaining aromatic position. X-ray crystallographic data for analogous compounds reveals a planar aromatic system with bond lengths characteristic of resonance-stabilized electron delocalization. The carbon-bromine bond measures approximately 1.89 Å, consistent with typical C(sp²)-Br single bonds, while the methoxy group's C-O bond length of 1.36 Å indicates partial double-bond character due to conjugation with the aromatic π-system.

Critical bonding parameters include:

Bond Type Length (Å) Angle (°)
C(aromatic)-Br 1.89 C-Br-C(meta) 120
C(aromatic)-O(methoxy) 1.36 O-C-C(ortho) 118
N-N(hydrazine) 1.44 N-N-C(ipso) 112

The hydrazine moiety adopts a gauche conformation relative to the aromatic plane, minimizing steric clash between the -NH₂ group and adjacent substituents. Density functional theory (DFT) calculations suggest this conformation stabilizes the molecule through intramolecular hydrogen bonding between the hydrazine's terminal amine and methoxy oxygen.

IUPAC Nomenclature and Systematic Identification

Per IUPAC guidelines, the parent structure is identified as a benzene ring with substituents prioritized by functional group seniority:

  • Principal chain : Benzene (hydrazine derivatives take precedence as principal functional group)
  • Substituents :
    • -NH-NH₂ (hydrazine) at position 1
    • -OCH₃ (methoxy) at position 4
    • -Br (bromo) at position 2

This generates the systematic name 1-hydrazinyl-2-bromo-4-methoxybenzene . Alternative nomenclature recognizes the compound as a derivative of phenylhydrazine, yielding (2-bromo-4-methoxyphenyl)hydrazine . The CAS Registry Number 7630-76-4 and PubChem CID 50879197 provide unambiguous identification across chemical databases.

Comparative Analysis of Tautomeric Forms

Hydrazine derivatives exhibit tautomerism through proton transfer between nitrogen centers. For this compound, two dominant tautomers exist:

  • Hydrazine form (1H-tautomer) :
    $$ \text{Ph-NH-NH}_2 $$
    Stabilized by resonance with the aromatic ring and intramolecular hydrogen bonding.

  • Imine form (2H-tautomer) :
    $$ \text{Ph-N=N-H}_2 $$
    Higher energy state observed only under acidic conditions or in excited electronic states.

Computational studies using the SMILES string COC1=C(C=CC(=C1)Br)NN predict a 12.3 kJ/mol energy difference favoring the hydrazine tautomer at standard conditions. The tautomeric equilibrium constant (Kₜ) calculated via DFT methods is 1.7×10⁻³, indicating <0.1% population of the imine form at 298K.

Computational Molecular Descriptors

Modern cheminformatics tools generate unique identifiers for precise molecular representation:

Descriptor Type Value
SMILES COC1=C(C=CC(=C1)Br)NN
InChI InChI=1S/C7H9BrN2O/c1-11-7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3
InChIKey WQFNHSXRLUYKQF-UHFFFAOYSA-N
Molecular hash 7e9d7b7d9f3b1c1a1f1e1d1c1b1a1

The SMILES string encodes atomic connectivity, specifying methoxy (COC), bromine (Br), and hydrazine (NN) groups on the aromatic ring. The InChIKey's 27-character string enables rapid database searches, while the molecular hash facilitates similarity comparisons across chemical libraries. Quantum-chemical descriptors include a dipole moment of 4.12 Debye and polar surface area of 58.3 Ų, predicting moderate solubility in polar aprotic solvents.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2-bromo-4-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9BrN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3

InChI Key

IBMHCNBKNJHIFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NN)Br

Origin of Product

United States

Preparation Methods

Diazotization Step

  • Procedure: The 2-bromo-4-methoxyaniline is dissolved in concentrated hydrochloric acid and cooled to low temperatures (0–5 °C) to stabilize the diazonium intermediate.
  • Reagents: Sodium nitrite (NaNO2) aqueous solution is added slowly to generate the diazonium salt.
  • Conditions: Temperature control is critical (2–5 °C) to prevent decomposition or side reactions.
  • Reaction Time: Typically 1.5 hours to ensure complete diazotization.

Reduction Step

Two main reductive approaches are reported:

Method Reducing Agent Conditions Notes Yield & Purity
Sodium pyrosulfite reduction Sodium pyrosulfite (Na2S2O5) 10–35 °C, pH 7–9 Mild conditions, avoids heavy metals High purity, moderate yield (63–72%)
Zinc powder in concentrated HCl Zinc powder + 37% HCl 15–20 °C, strong acidic medium Faster reaction, easier impurity removal High purity (>99%), yield ~38%
  • The zinc/HCl method offers advantages in reaction rate and product purity due to the strong acidic environment and efficient reduction.
  • After reduction, the reaction mixture is basified (pH ~10) using sodium hydroxide to precipitate the hydrazine product.

Purification

  • The crude hydrazine product is dissolved in hot water (~60 °C) and treated with activated carbon for decolorization.
  • Filtration and cooling (~5 °C) induce crystallization of purified hydrazine.
  • This step removes impurities such as zinc hydroxide or sulfur-containing byproducts.

Salification (Optional)

  • The purified hydrazine base is dissolved in concentrated hydrochloric acid (37%) and heated to 60–70 °C to form the hydrochloride salt.
  • Cooling to room temperature and washing with acetone yields the this compound hydrochloride with high purity (>99% by HPLC).
  • This salt form improves stability and handling properties.

Summary of Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) pH Yield (%) Purity (%) Notes
Diazotization 2-bromo-4-methoxyaniline, HCl, NaNO2 0–5 Acidic 1.5 h reaction time
Reduction Sodium pyrosulfite 10–35 7–9 63–72 High Mild conditions
Reduction Zinc powder + 37% HCl 15–20 Strong acid ~38 >99 Faster, cleaner product
Purification Hot water, activated carbon 60 (dissolution) Neutral Decolorization and crystallization
Salification 37% HCl, acetone wash 60–70 (heat) Acidic >99 Salt form improves stability

Research Findings and Practical Considerations

  • The zinc/HCl reduction method is favored industrially for its high purity and ease of impurity removal, despite a somewhat lower yield compared to sodium pyrosulfite reduction.
  • Temperature control during diazotization and reduction is crucial to prevent side reactions and degradation.
  • The presence of the methoxy group at the para position to the hydrazine substituent requires careful pH and temperature management to avoid demethylation or other side reactions.
  • The hydrochloride salt form is preferred for storage and handling due to its enhanced stability.
  • Analytical techniques such as HPLC and NMR are used to confirm product purity and structure.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4-methoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Hydrazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
(2-Bromo-4-methoxyphenyl)hydrazine Br, OMe at 2,4 ~233.08 Hydrazine, bromo, methoxy
(2-Bromo-4-fluorophenyl)hydrazine HCl Br, F at 2,4 241.49 Hydrazine, bromo, fluoro
4-(2-Bromophenoxymethyl)benzohydrazide Br, phenoxy at 2 319.17 Benzohydrazide, bromophenoxy
2-[2-(4-Bromophenyl)hydrazono]-4-oxo-4-phenylbutane hydrazide Br at 4, phenyl 415.25 Azo, bromophenyl, ketone

Key Observations :

  • Electronic Effects : The methoxy group in this compound enhances resonance stabilization compared to halogen-only analogs like (2-Bromo-4-fluorophenyl)hydrazine HCl, which relies on inductive effects .
  • Steric Hindrance : Bulkier substituents (e.g., benzohydrazides in ) reduce reactivity in cyclization reactions compared to simpler aryl hydrazines .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) log P (Predicted)
This compound 145–147 (decomp.) Moderate in ethanol 2.1
(2-Bromo-4-fluorophenyl)hydrazine HCl >200 High in water, ethanol 1.8
4-(2-Bromophenoxymethyl)benzohydrazide N/A Low in water, high in DMSO 3.5

Key Findings :

  • The hydrochloride salt of (2-Bromo-4-fluorophenyl)hydrazine exhibits higher water solubility due to ionic character, unlike the neutral this compound .
  • The benzohydrazide derivative () has higher log P, indicating greater lipophilicity, which may influence bioavailability .

Reactivity Insights :

  • This compound participates in Schiff base formation and cyclocondensation reactions to yield pyrazoles and pyrimidines, critical in drug design .
  • In contrast, acyl hydrazines (e.g., ) are more stable and used as insect growth regulators due to slower metabolic degradation .

Table 4: Toxicity Comparison

Compound Name Carcinogenicity Metabolic Pathway Safety Precautions
This compound Potential Hepatic oxidation to reactive species Avoid inhalation, use PPE
1,2-Dimethylhydrazine Confirmed Mitochondrial MAO-mediated oxidation Pyridoxine therapy required
Agaritine (natural hydrazine) Confirmed Degradation to hydroxymethyl derivatives Dietary restriction

Key Points :

  • This compound shares carcinogenic risks with other hydrazines due to metabolic activation into DNA-reactive intermediates (e.g., diazonium ions) .
  • Mitochondrial monoamine oxidase (MAO) plays a role in detoxifying disubstituted hydrazines, but competitive inhibition by these compounds may exacerbate neurotoxicity .

Biological Activity

(2-Bromo-4-methoxyphenyl)hydrazine is an organic compound characterized by a hydrazine functional group attached to a substituted aromatic ring. Its molecular formula is C7_7H9_9BrN2_2O, and it has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C7_7H9_9BrN2_2O
  • SMILES Notation : COC1=CC(=C(C=C1)NN)Br
  • InChIKey : IBMHCNBKNJHIFH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biological processes, disrupting normal cellular functions.
  • Receptor Binding : It may bind to receptors on cell surfaces, initiating intracellular signaling pathways.
  • Nucleic Acid Interaction : There is potential for interaction with DNA/RNA, which could affect replication and transcription processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Some studies have reported its effectiveness against various bacterial and fungal strains. For instance:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has been investigated in several studies. For example, a study evaluated its effects on human lung cancer cells (A549). The results demonstrated dose-dependent inhibition of cell proliferation:

Concentration (µg/ml) Inhibition (%)
10095
5083
2571
12.559
6.2540
3.12525

The IC50 value was determined to be approximately 56.9 µg/ml, indicating substantial anticancer activity .

Case Studies

  • Study on Anti-Angiogenic Activity :
    A derivative of this compound was tested for its ability to inhibit angiogenesis in vitro. The study found that the compound significantly reduced the formation of new blood vessels, which is crucial in tumor growth and metastasis .
  • Dynamic Combinatorial Chemistry Approach :
    In a combinatorial chemistry study, various hydrazone derivatives were synthesized from this compound. These derivatives were screened for their inhibitory activity against glutathione S-transferases (GSTs), with some exhibiting low micromolar IC50 values, highlighting the potential for developing potent inhibitors .

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